Cas no 446830-63-3 (3-Ethyl-5-nitro-1H-indole-2-carboxylic acid)

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a nitro-substituted indole derivative with a carboxylic acid functional group at the 2-position and an ethyl substituent at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The nitro group enhances reactivity for further functionalization, while the carboxylic acid moiety allows for derivatization into esters, amides, or other derivatives. Its indole core is structurally significant in bioactive molecules, making it useful for medicinal chemistry research. The compound’s well-defined structure and functional groups contribute to its utility in heterocyclic chemistry and drug discovery applications.
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid structure
446830-63-3 structure
商品名:3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
CAS番号:446830-63-3
MF:C11H10N2O4
メガワット:234.208
MDL:MFCD03011722
CID:3078486
PubChem ID:949984

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
    • AKOS000300628
    • STL336988
    • SCHEMBL5889822
    • OEEFADFZZDUNDL-UHFFFAOYSA-N
    • Oprea1_598876
    • ethyl 5-Nitro-2-carboxy-indole
    • AT16329
    • 3-Ethyl-5-nitro-1H-indole-2-carboxylicacid
    • 446830-63-3
    • SR-01000368308
    • SR-01000368308-1
    • MDL: MFCD03011722
    • インチ: InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15)
    • InChIKey: OEEFADFZZDUNDL-UHFFFAOYSA-N
    • ほほえんだ: CCC1=C(C(=O)O)NC2=C1C=C(C=C2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 234.06405680Da
  • どういたいしつりょう: 234.06405680Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 98.9Ų

じっけんとくせい

  • 密度みつど: 1.472±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.47 g/l)(25ºC)、

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid セキュリティ情報

  • 危険レベル:IRRITANT

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM246996-1g
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
446830-63-3 95%+
1g
$320 2024-07-16
Chemenu
CM246996-5g
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
446830-63-3 95%+
5g
$808 2021-08-04
Matrix Scientific
033012-1g
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
446830-63-3
1g
$550.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736195-5g
3-Ethyl-5-nitro-1h-indole-2-carboxylic acid
446830-63-3 98%
5g
¥7862.00 2024-05-13
Chemenu
CM246996-5g
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
446830-63-3 95%+
5g
$855 2024-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736195-1g
3-Ethyl-5-nitro-1h-indole-2-carboxylic acid
446830-63-3 98%
1g
¥2822.00 2024-05-13
Matrix Scientific
033012-500mg
3-Ethyl-5-nitro-1H-indole-2-carboxylic acid
446830-63-3
500mg
$246.00 2021-06-28

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid 関連文献

3-Ethyl-5-nitro-1H-indole-2-carboxylic acidに関する追加情報

Comprehensive Overview of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid (CAS No. 446830-63-3)

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid (CAS No. 446830-63-3) is a specialized organic compound belonging to the indole derivative family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The presence of both nitro and carboxylic acid functional groups in its molecular framework makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its role as a precursor in the development of novel drug candidates and biologically active compounds.

The chemical structure of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The ethyl substituent at the 3-position and the nitro group at the 5-position contribute to its distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable building block in medicinal chemistry. Recent studies have explored its potential in targeting specific enzyme inhibitors and receptor modulators, aligning with the growing demand for precision therapeutics.

In the context of current research trends, 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid has been investigated for its potential role in cancer therapy and anti-inflammatory agents. The nitro group in particular has been a focal point due to its ability to participate in redox reactions, which are critical in designing prodrugs. Additionally, the carboxylic acid moiety offers opportunities for further derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties. This adaptability makes the compound a hot topic in drug discovery forums and academic discussions.

From a synthetic chemistry perspective, the preparation of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid involves multi-step processes, including nitration, alkylation, and carboxylation reactions. Optimizing these synthetic routes is a key area of interest for chemists aiming to improve yield and purity. The compound's stability under various conditions has also been a subject of study, as it influences its storage and handling protocols. These aspects are crucial for industrial-scale production and GMP compliance in pharmaceutical manufacturing.

The growing interest in sustainable chemistry has prompted researchers to explore greener synthesis methods for 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are being evaluated to reduce environmental impact. This aligns with the broader industry shift toward green chemistry principles, which emphasize waste minimization and energy efficiency. Such innovations not only enhance the compound's appeal but also address regulatory and safety concerns.

In summary, 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid (CAS No. 446830-63-3) is a promising compound with diverse applications in pharmaceutical research and agrochemical development. Its unique structural features and reactivity profile make it a valuable tool for scientists exploring new therapeutic avenues. As research continues to uncover its potential, this compound is likely to remain a key player in the advancement of precision medicine and sustainable chemical synthesis.

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